6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a nitrophenyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-nitrophenyl isocyanate, which is then reacted with chloromethyl triazine under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s properties.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group, resulting in different functional derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloromethyl group can lead to a wide range of substituted triazine compounds.
Scientific Research Applications
6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-nitrophenyl isothiocyanate: Shares the methoxy and nitrophenyl groups but differs in the presence of an isothiocyanate group instead of a triazine ring.
2-methoxy-4-nitrophenyl acetate: Contains the same methoxy and nitrophenyl groups but has an acetate group instead of a triazine ring.
2-methoxy-4-nitrophenyl oxazole: Similar in having the methoxy and nitrophenyl groups but features an oxazole ring instead of a triazine ring.
Uniqueness
The uniqueness of 6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H11ClN6O3 |
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Molecular Weight |
310.70 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN6O3/c1-21-8-4-6(18(19)20)2-3-7(8)14-11-16-9(5-12)15-10(13)17-11/h2-4H,5H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
DENIOGKENCLSFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)N)CCl |
Origin of Product |
United States |
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